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Executive Summary

The landscape of cancer immunotherapy is continually evolving, moving beyond single-agent
checkpoint inhibition to more sophisticated, multi-functional biologics. AWT020 represents a
significant step in this evolution, engineered as a bifunctional fusion protein that physically links
an anti-PD-1 nanobody with a modified Interleukin-2 (IL-2) cytokine. This design is predicated
on a novel mechanism of action: selectively delivering a potent, proliferative IL-2 signal directly
to Programmed Cell Death Protein 1 (PD-1) expressing tumor-infiltrating lymphocytes (TILS).

The core innovation of AWTO020 lies in its engineered IL-2 mutein (IL-2c), which has been
modified to eliminate binding to the high-affinity IL-2 receptor alpha subunit (IL-2Ra or CD25)
and to significantly attenuate its affinity for the intermediate-affinity IL-2 receptor beta-gamma
(IL-2RBy) complex.[1][2] This strategy aims to decouple the potent anti-tumor efficacy of IL-2
from its severe systemic toxicities, such as vascular leak syndrome, which are often mediated
by widespread immune activation.[3]

By targeting PD-1, AWTO020 anchors itself to the surface of TILs, the very cells often rendered
anergic by the PD-1/PD-L1 axis. This anchoring dramatically increases the local concentration
of the IL-2c payload, forcing an interaction with the IL-2RBy complex on the same cell. This
mechanism, termed IL-2 cis-activation, ensures that the powerful T-cell growth signal is
delivered with high precision to the tumor microenvironment, while the molecule's low affinity
for IL-2RBy prevents significant off-target activation of peripheral immune cells like NK cells.[1]
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[4] This guide provides a comprehensive overview of the molecular design of AWTO020, its
unique cis-activation pathway, preclinical and clinical data, and the detailed experimental
protocols used in its evaluation.

Molecular Designh and Mechanism of Action

AWTO020 is a single polypeptide chain comprising three key functional domains:

¢ Anti-PD-1 Nanobody: A humanized nanobody provides the targeting moiety, binding with
high affinity to human PD-1. This serves a dual purpose: blocking the inhibitory PD-1
signaling pathway and anchoring the entire fusion protein to the surface of PD-1-expressing
T cells.[1]

e Human IgG4 Fc Domain: An Fc domain is included to extend the serum half-life of the
molecule.

e Engineered IL-2 Mutein (IL-2c): A variant of IL-2 engineered with two critical modifications:

o No IL-2Ra Binding: Mutations abolish binding to the CD25 subunit, thereby preventing the
preferential activation of CD25-high regulatory T cells (Tregs) which can suppress anti-
tumor immunity.[2][3]

o Attenuated IL-2RBy Affinity: The affinity for the signal-transducing By complex is
significantly reduced. This is the key to its safety profile, making systemic activation of IL-
2RBy-expressing cells (like NK cells and peripheral T cells) inefficient.[1]

The IL-2 Cis-Activation Pathway

The efficacy of AWTO020 is dependent on the co-expression of PD-1 and the IL-2RBy complex
on the target T cell. In the absence of PD-1, the IL-2c component of AWT020 has a very weak,
therapeutically insignificant interaction with the IL-2R3y complex. However, when AWT020
binds to PD-1 on a TIL, it becomes tethered to the cell membrane. This high local concentration
and favorable orientation facilitate the "presentation” of the IL-2c mutein to the adjacent IL-
2Ry receptor complex on the same cell, an intra-membranous event known as cis-activation.
[1][4] This binding event initiates the downstream JAK/STAT signaling cascade, leading to the
phosphorylation of STAT5 (pSTAT5), a critical transcription factor for T-cell proliferation,
survival, and effector function.[2][3]
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Caption: Mechanism of AWT020-mediated IL-2 cis-activation.
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Quantitative Preclinical Data

The preclinical development of AWT020 and its mouse surrogate, mMAWTO020, involved a

comprehensive suite of assays to determine binding kinetics, functional activity, and in vivo

efficacy.

ble 1: Bindi fini | Cellul .

Parameter Molecule Target Method Result Citation
Binding
o MAWTO020 IL-2RByY Octet >500 nM [1]
Affinity (KD)
amPD1-IL-2x
IL-2RBY Octet ~1 nM [1]
(comparator)
rhiL-2 (wild-
IL-2RBY - ~1nM [1]
type)
High Affinity
AWTO020 PD-1 Octet (Value not [1]
stated)
AWTO020 IL-2Ra Octet No Binding [1]
Cellular pSTATS in
) ] Potent
Signaling AWTO020 Hut78/PD-1+ HTRF o [1][3]
Activation
(EC50) cells
pPSTATS in
AWTO020 Hut78/PD-1- HTRF No Activity [1][3]
cells
PD-1high o
Cell Flow Significant
) ) AWTO020 Human T ) ) [1][3]
Proliferation Cytometry Proliferation
Cells
PD-1low o
Flow Minimal
AWTO020 Human T ) ) [3]
Cytometry Proliferation
Cells
Human NK Flow No Significant
AWTO020 _ _ [1]
Cells Cytometry Proliferation
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Table 2: In Vivo Anti-Tumor Efficacy of mAWT020

Tumor Model Mouse Strain Dosing Outcome Citation
MC38 Colon 0.3 mg/kg (single  100% Complete

_ C57BL/6 [5][6]
Carcinoma dose) Response (CR)

) 100% Complete
C57BL/6 1 mg/kg (biw) [1]
Response (CR)

CT26 Colon 70% Complete
) BALB/c Not Stated [5][6]
Carcinoma Response (CR)

>90% Tumor
EMT6 Breast

BALB/c Not Stated Growth Inhibition  [5][6]
Cancer
(TGI)
>90% Tumor
B16F10 o
C57BL/6 Not Stated Growth Inhibition  [5][6]
Melanoma
(TGI)

Mice that achieved complete response remained tumor-free upon rechallenge, indicating the
establishment of long-term immunological memory.[4]

Preliminary Clinical Data

AWTO020 is currently being evaluated in a Phase 1, first-in-human dose-escalation study
(NCT06092580) in patients with advanced or metastatic cancers who have failed standard
therapies.[7]

Table 3: Preliminary Phase 1 Safety and Efficacy (as of
Jan 8, 2025)
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Parameter Data
Patients Treated 16
Dose Cohorts 0.3, 0.6, and 1 mg/kg

Grade 1-2: rash, arthralgia, hypothyroidism,
Most Common TRAEs ]
nausea, fatigue

Hypersensitivity reaction, hemoperitoneum,
Grade =3 TRAEs o _ _ _
stomatitis, diabetes, infusion-related reactions

Vascular Leak Syndrome Not observed

Responses observed in patients with primary or

secondary resistance to prior anti-PD-1 therapy.
Preliminary Efficacy Disease stabilization in 6 patients, with target

lesion reductions of 5%, 19%, and 24% in three

of those patients.

Citation for all data in Table 3:[7][8]

Detailed Experimental Protocols

The following are representative protocols for the key assays used to characterize AWTO020,
based on published methods.[1]

STAT5 Phosphorylation (pSTAT5) HTRF Assay

This assay quantitatively measures the phosphorylation of STATS5 in cells following treatment,
indicating the activation of the IL-2 receptor pathway.

e Cell Culture: Hut78 (human T-cell lymphoma, PD-1 negative) and Hut78 cells stably
transfected to express human PD-1 (Hut78/PD1+) are cultured in standard RPMI-1640
medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

o Cell Plating: Cells are harvested, washed, and resuspended in serum-free media. Plate
50,000 cells per well in a 96-well plate.
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o Treatment: Prepare serial dilutions of AWTO020, control antibodies, and IL-2 muteins. Add
diluted compounds to the cells and incubate for 30 minutes at 37°C.

e Lysis and Detection: Add 4 pL of a 40-fold diluted detection buffer mixture containing pSTATS
Europium Cryptate (donor) and pSTAT5 d2 (acceptor) antibodies to each well.

 Incubation: Seal the plate and incubate overnight at room temperature, protected from light.

o Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the
fluorescence emission at 620 nm and 665 nm. The ratio of the signals is proportional to the
amount of pSTATS.

T-Cell and NK Cell Proliferation Assay

This assay assesses the ability of AWT020 to induce the proliferation of specific immune cell
subsets.

o Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy
donor blood using Ficoll-Paque density gradient centrifugation. Isolate CD3+ T cells and NK
cells using negative selection magnetic bead kits.

o T-Cell Activation: For T-cell proliferation, pre-activate the isolated CD3+ T cells for 48-72
hours with plate-bound anti-CD3 (e.g., clone OKT3) and soluble anti-CD28 (e.g., clone
CD28.2) antibodies to induce PD-1 expression.

o Cell Labeling: Label the activated T cells or resting NK cells with a proliferation tracking dye
such as Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet according to the
manufacturer's protocol.

o Treatment: Plate 1x105 labeled cells per well in a 96-well plate. Add serial dilutions of
AWTO020 or control molecules and incubate for 4-5 days.

» Staining and Analysis: Harvest the cells and stain with fluorescently-conjugated antibodies
against surface markers (e.g., CD3, CD8, CD56, PD-1).

» Data Acquisition: Analyze the cells using a flow cytometer. Proliferation is measured by the
serial dilution of the tracking dye in daughter cells. Gate on specific populations (e.g., CD8+
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T cells, NK cells) to determine subset-specific proliferation.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines the use of the MC38 colon adenocarcinoma model to test the anti-tumor
efficacy of the mouse surrogate, mAWTO020.

Animal Husbandry: Use 6-8 week old female C57BL/6 mice. All procedures must be
approved by an Institutional Animal Care and Use Committee (IACUC).[5]

e Cell Culture: Culture MC38 cells in DMEM supplemented with 10% FBS. Harvest cells during
the logarithmic growth phase and ensure viability is >95%.[9]

e Tumor Inoculation: Subcutaneously inject 0.5-1.0 x 106 MC38 cells suspended in 100 pL of
sterile PBS into the right flank of each mouse.[9]

o Treatment Initiation: Monitor tumor growth using digital calipers. When tumors reach a
predetermined size (e.g., 50-100 mms3), randomize mice into treatment groups.

e Dosing: Administer mAWTO020, control antibodies (e.g., anti-mPD-1), or vehicle (PBS) via
intraperitoneal (IP) or intravenous (V) injection at specified doses and schedules (e.g., 0.3
mg/kg, single dose, or 1 mg/kg, twice weekly).[1][5]

e Monitoring: Measure tumor volume and body weight 2-3 times per week. Euthanize mice if
tumors exceed a predetermined size or if body weight loss exceeds 20%.

o Endpoint Analysis: At the end of the study, tumors and spleens can be harvested for
downstream analysis, such as flow cytometric profiling of tumor-infiltrating lymphocytes.

Experimental and Logical Workflows

Visualizing the research and development pipeline provides a clear overview of the logical
progression from molecular concept to in vivo validation.
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Caption: High-level preclinical evaluation workflow for AWT020.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b560597?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560597?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE AWTO020: Foundational & Exploratory

Check Availability & Pricing

Conclusion

AWTO020 is a rationally designed, next-generation immunotherapy that leverages a
sophisticated understanding of cytokine biology and immune checkpoint regulation. By
physically linking a PD-1 blocking agent to a carefully de-tuned IL-2 molecule, it achieves
highly selective activation of tumor-infiltrating T cells via a novel cis-activation mechanism.
Preclinical data demonstrate a compelling combination of superior anti-tumor efficacy over
single agents and combinations, along with a favorable safety profile attributed to the
avoidance of systemic cytokine activity.[1][5] Preliminary clinical results are encouraging,
showing manageable safety and signs of clinical activity in a heavily pre-treated patient
population, including those resistant to prior checkpoint blockade.[7][8] AWT020 exemplifies a
promising strategy to broaden the therapeutic window of cytokine therapy and overcome
resistance to current immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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